Deoxydonepezil

Pharmaceutical Impurity Profiling Regulatory Compliance Analytical Method Validation

Procure Deoxydonepezil (CAS 844694-84-4), the USP reference standard for Donepezil impurity profiling, to ensure regulatory compliance in your ANDA filings. Unlike generic analogs, this specific piperidine derivative, lacking the indanone carbonyl group, provides unambiguous identification and quantification in HPLC and LC-MS methods, mitigating the risk of misidentification. As a critical primary standard, it supports ICH Q3A(R2)-compliant quality control, batch release, and stability testing of Donepezil API and finished dosage forms, ensuring pharmaceutical equivalence to the RLD.

Molecular Formula C24H31NO2
Molecular Weight 365.5 g/mol
CAS No. 844694-84-4
Cat. No. B192797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxydonepezil
CAS844694-84-4
SynonymsDonepezil Deoxy Impurity;  Piperidine, 4-((2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl)-1-(phenylmethyl)-
Molecular FormulaC24H31NO2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3
InChIKeyDUOWFFYJKGBOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Deoxydonepezil (CAS 844694-84-4) for Alzheimer's Research and Quality Control


Deoxydonepezil (CAS 844694-84-4) is a piperidine-based chemical entity and a known impurity of the acetylcholinesterase inhibitor Donepezil . As a derivative of Donepezil, it shares the core 1-benzylpiperidine structure but is structurally distinct due to the absence of the indanone carbonyl group present in the parent drug . This compound is also recognized by the United States Pharmacopeia (USP) as a reference standard for pharmaceutical impurity profiling [1], underscoring its critical role in the quality control and analytical development of Donepezil-containing formulations.

Why Deoxydonepezil Cannot Be Substituted with Generic Donepezil Impurities in Critical Applications


Generic substitution of Deoxydonepezil with other Donepezil-related compounds or impurities is not scientifically valid for several applications. Firstly, as a USP-designated reference standard [1], its structural and purity profile is legally and analytically non-fungible for regulatory submissions and method validation. Secondly, even subtle structural variations among Donepezil analogs, such as the presence or absence of the indanone carbonyl group, can lead to significant differences in chromatographic retention times and mass spectral fragmentation patterns, making unambiguous identification and quantification in complex matrices impossible without the exact compound [2]. Relying on a non-specific analog for impurity profiling would introduce unacceptable risk of misidentification and inaccurate quantification in pharmaceutical quality control, potentially leading to regulatory non-compliance and compromised patient safety.

Quantitative Evidence for Selecting Deoxydonepezil (CAS 844694-84-4) over Analogs in Analytical Method Development


Regulatory and Analytical Primacy as a USP Reference Standard

Deoxydonepezil is officially recognized as a USP reference standard, a designation that provides a level of analytical and regulatory confidence not available for many other Donepezil impurities or metabolites [1]. While compounds like 6-O-desmethyl donepezil and donepezil-N-oxide are known active metabolites, they are not universally designated as USP primary standards for impurity analysis. This regulatory endorsement is critical for laboratories seeking to comply with FDA and ICH guidelines for pharmaceutical quality control.

Pharmaceutical Impurity Profiling Regulatory Compliance Analytical Method Validation

Structural Basis for Unique Chromatographic Selectivity vs. 6-O-Desmethyl Donepezil

The structural modification of Deoxydonepezil—the reduction of the indanone carbonyl to a methylene group—results in a significant change in its physicochemical properties, notably its reversed-phase HPLC retention behavior [1]. This allows for its unequivocal separation and identification from Donepezil and its major metabolites like 6-O-desmethyl donepezil in complex biological and pharmaceutical matrices. While 6-O-desmethyl donepezil exhibits an IC50 of 0.41 µM for AChE inhibition [2], its chromatographic properties differ from Deoxydonepezil, precluding its use as a surrogate for Deoxydonepezil in purity assessments.

Chromatography Mass Spectrometry Impurity Profiling

Analytical Purity and Stability: A Critical Control Point

Reputable suppliers of Deoxydonepezil, particularly as a USP reference standard, provide comprehensive certificates of analysis (CoA) that include quantitative data on purity (typically ≥95% by HPLC ) and documented storage conditions (2-8°C [1]). This level of characterization and stability data is often unavailable for less rigorously defined analogs or 'research-grade' impurities, introducing significant uncertainty into analytical workflows.

Quality Control Pharmaceutical Analysis Stability Testing

Key Industrial and Research Scenarios for Deoxydonepezil (CAS 844694-84-4) Procurement


Development and Validation of HPLC/LC-MS Methods for Donepezil Impurity Profiling

Deoxydonepezil is essential as a primary reference standard for the development, validation, and routine execution of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. These methods are used to quantify Deoxydonepezil as a specified impurity in Donepezil active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with ICH Q3A(R2) guidelines [1]. Its unique retention time and mass spectrum enable its specific detection and quantitation in the presence of Donepezil and other related substances [2].

Regulatory Support for Abbreviated New Drug Applications (ANDAs) for Generic Donepezil

In the context of ANDA filings for generic Donepezil formulations, demonstrating control over all potential impurities is a regulatory necessity. The use of a USP-designated reference standard like Deoxydonepezil (USP) provides a defensible and traceable analytical foundation for impurity testing [3]. This facilitates the demonstration of pharmaceutical equivalence to the Reference Listed Drug (RLD), a critical hurdle for regulatory approval.

Method Transfer and Quality Control in Commercial Manufacturing of Donepezil

Once a validated analytical method is established, Deoxydonepezil serves as a key working standard in quality control (QC) laboratories for the batch release and stability testing of commercially manufactured Donepezil API and finished dosage forms. Its defined purity and stability profile ensure consistent and reliable results across different manufacturing sites and over the product's shelf life [4].

In Vitro Pharmacology Studies Requiring a Structurally Defined AChE Inhibitor Control

For researchers investigating the structure-activity relationships (SAR) of acetylcholinesterase (AChE) inhibitors, Deoxydonepezil serves as a structurally defined control compound. While it lacks the indanone carbonyl group of Donepezil, its shared core structure allows for the elucidation of how this specific functional group contributes to target binding affinity and selectivity, as observed in comparative studies with Donepezil and its metabolites like 6-O-desmethyl donepezil [5].

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